bisindolylmaleimide iii

Description

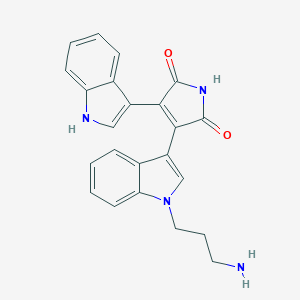

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYXQTXFRIDSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Kinase Inhibitor: A Technical History of Bisindolylmaleimide III

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bisindolylmaleimides represent a significant class of synthetic compounds that have played a pivotal role in the study of protein kinases, particularly Protein Kinase C (PKC). Arising from the structural framework of the natural product staurosporine, these molecules were engineered to achieve greater selectivity and potency as kinase inhibitors. Bisindolylmaleimide III, a prominent member of this family, emerged from early structure-activity relationship studies as a potent and selective tool for dissecting cellular signaling pathways. This technical guide delves into the discovery, history, and core experimental methodologies associated with this compound, providing a comprehensive resource for professionals in drug discovery and molecular biology.

Discovery and Historical Context

The journey to this compound began with the exploration of staurosporine, a potent but non-selective protein kinase inhibitor.[1] In the early 1990s, researchers sought to develop more specific inhibitors of Protein Kinase C (PKC), a family of kinases crucial to various signal transduction pathways. The synthesis of bisindolylmaleimides was a direct attempt to capture the pharmacophore of staurosporine while improving its selectivity profile.[1]

The first synthesis of the broader bisindolylmaleimide scaffold was described by Steglich et al. in 1980, stemming from investigations into pigments from the slime mould Arcyria denudate.[2] However, its development as a kinase inhibitor came later. Seminal work published in the early 1990s by researchers including Davis, Hill, Lawton, and Toullec, detailed the synthesis and characterization of a series of 2,3-bisarylmaleimides.[1][3] These studies established the bisindolylmaleimide core as a potent inhibitor of PKC.[3] Through systematic structure-activity relationship (SAR) studies, it was found that modifications to the maleimide nitrogen and the indole rings could significantly modulate potency and selectivity.[1] this compound, with its specific substitution pattern, was developed as part of this effort to create potent and selective PKC inhibitors with a structural resemblance to staurosporine.[3][]

Mechanism of Action and Biological Targets

This compound functions primarily as a potent and selective inhibitor of Protein Kinase C (PKC).[5] Its mechanism of action is competitive inhibition with respect to ATP, meaning it binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate to substrate proteins.[1] While it shows broad activity against several PKC isoforms, it is particularly effective against PKCα.[3][5]

Beyond PKC, this compound has been shown to inhibit a range of other protein kinases, although generally with lower potency. This includes S6K1, MAPKAP-K1, RSK2, and MSK1.[3][6] It also inhibits PDK1, a key kinase in the insulin signaling pathway, with an IC50 value of 3.8 μM.[3] This polypharmacology underscores the importance of using the inhibitor at appropriate concentrations to ensure target-specific effects in cellular studies. More recent research has also explored non-PKC targets, including the potential for some bisindolylmaleimide derivatives to inhibit STAT3 activation by binding to its SH2 domain.[7]

Quantitative Data: Inhibitory Profile

The inhibitory activity of this compound and related compounds against a panel of kinases is summarized below. The IC50 values highlight its potency and relative selectivity for PKC isoforms.

| Compound | Kinase Target | IC50 (nM) | ATP Concentration | Reference |

| This compound | PKCα | ~10-20 | N/A | [3] |

| This compound | S6K1 | Potent Inhibition | N/A | [3][6] |

| This compound | MAPKAP-K1β | Potent Inhibition | N/A | [6] |

| This compound | MSK1 | Potent Inhibition | N/A | [6] |

| This compound | CDK2 | 2000 | N/A | [6] |

| This compound | PDK1 | 3800 | N/A | [3] |

| GF 109203X (BIM I) | PKCα | 8 | 50 µM ATP | [8] |

| GF 109203X (BIM I) | PKCε | 12 | 50 µM ATP | [8] |

| GF 109203X (BIM I) | RSK1 | 610 | 50 µM ATP | [8] |

| GF 109203X (BIM I) | RSK2 | 310 | 50 µM ATP | [8] |

| GF 109203X (BIM I) | RSK3 | 120 | 50 µM ATP | [8] |

| Ro 31-8220 (BIM IX) | PKCα | 5 | N/A | [9] |

| Ro 31-8220 (BIM IX) | PKCβI | 24 | N/A | [9] |

| Ro 31-8220 (BIM IX) | PKCβII | 14 | N/A | [9] |

| Ro 31-8220 (BIM IX) | PKCγ | 27 | N/A | [9] |

| Ro 31-8220 (BIM IX) | PKCε | 24 | N/A | [9] |

| Ro 31-8220 (BIM IX) | RSK2 | 36 | 50 µM ATP | [8] |

| Ro 31-8220 (BIM IX) | RSK3 | 5 | 50 µM ATP | [8] |

| Ro 31-8220 (BIM IX) | GSK-3β | 2.8 | N/A | [10] |

Key Experimental Protocols

In Vitro Protein Kinase C Inhibition Assay

This protocol outlines a typical method for determining the IC50 value of this compound against PKC in vitro.

Objective: To measure the concentration-dependent inhibition of a specific PKC isoform by this compound.

Materials:

-

Recombinant active human PKC isoform (e.g., PKCα)

-

PKC substrate (e.g., synthetic peptide GPRPLFCRKGSLRQKW or GST-MARCKS)[8][9]

-

This compound stock solution (in DMSO)

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100[9]

-

Cofactors: Phosphatidylserine (50 µg/mL), Diacylglycerol (5 µg/mL), 0.6 mM CaCl2[8][9]

-

ATP Solution: 10 µM [γ-32P]ATP or cold ATP for non-radioactive methods[9]

-

P81 phosphocellulose paper or materials for Western blotting

-

75 mM orthophosphoric acid

-

Scintillation counter or Western blot imaging system

Procedure:

-

Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mixture containing the kinase assay buffer, the peptide substrate, and cofactors (phosphatidylserine, diacylglycerol, CaCl2).

-

Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in DMSO, and then add to the assay mix to achieve the desired final concentrations. Include a DMSO-only control.

-

Enzyme Addition: Add the recombinant PKC enzyme to the assay mixture to initiate a pre-incubation period (e.g., 10 minutes at 30°C).

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution. The final ATP concentration is critical; values between 10 µM and 50 µM are common.[8][9]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 30°C or 37°C.[8][9]

-

Terminate Reaction:

-

Quantification:

-

Radioactive Method: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.[9]

-

Non-Radioactive Method: Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate. Quantify band intensity using an imaging system.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for PKC Activity: Inhibition of Substrate Phosphorylation

This protocol describes how to assess the efficacy of this compound in a cellular context.

Objective: To measure the inhibition of phorbol ester-induced phosphorylation of a known PKC substrate in cultured cells.

Materials:

-

Cultured cells (e.g., Swiss 3T3 fibroblasts, A549 cells)[1][9]

-

Cell culture medium (e.g., DMEM or MEM with 10% FCS)[9]

-

PKC activator: Phorbol 12-myristate 13-acetate (PMA) or Phorbol 12,13-dibutyrate (PDBu)[1]

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS), and a primary antibody for a loading control (e.g., GAPDH or total protein).

-

SDS-PAGE and Western blotting reagents and equipment.

Procedure:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or a vehicle control, DMSO) for a specified time (e.g., 15-60 minutes).[8]

-

PKC Activation: Stimulate the cells with a PKC activator like PMA (e.g., 30 nM) for a short period (e.g., 5-15 minutes).[1][8]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody against the phosphorylated substrate, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) system.

-

Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities of the phosphorylated protein relative to the loading control. Calculate the percentage of inhibition for each concentration of this compound compared to the PMA-stimulated control.

Visualizations of Pathways and Processes

Signaling Pathway Diagram

Caption: Canonical PKC signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PKC inhibitor | Hello Bio [hellobio.com]

- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Bisindolylmaleimide III

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Bisindolylmaleimide III (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal to cellular signal transduction.[] Its structural similarity to staurosporine has made it a valuable tool in dissecting the roles of PKC in various physiological and pathological processes.[][2] This document provides an in-depth technical guide on the synthesis of this compound, its physicochemical properties, biological activity, and detailed experimental protocols for its preparation and evaluation.

Physicochemical and Biological Properties

This compound is a crystalline red solid belonging to a class of compounds recognized for their kinase inhibitory activities.[][3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[][2] The core of its activity lies in its function as a reversible, ATP-competitive inhibitor.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | [] |

| Synonyms | BIM III | [2] |

| CAS Number | 137592-43-9 | [][2] |

| Molecular Formula | C₂₃H₂₀N₄O₂ | [][2] |

| Molecular Weight | 384.4 g/mol | [][2] |

| Appearance | Crystalline Red Solid | [] |

| Solubility | Soluble in DMSO and methanol | [][2][5] |

| Melting Point | 326.33 °C (Predicted) | [] |

| Boiling Point | 708.70 °C at 760 mmHg (Predicted) |[] |

Biological Activity and Mechanism of Action

BIM III is most renowned for its potent inhibition of Protein Kinase C (PKC). At a concentration of 1 μM, it inhibits 93% of PKCα kinase activity.[][2] While highly selective for PKC, it also demonstrates inhibitory effects against a range of other protein kinases, making it a subject of interest in broader kinase inhibitor screening programs.[6][7] Its mechanism involves competing with ATP for the kinase's catalytic binding site.[4]

Table 2: Reported Inhibitory Activity of this compound

| Target Kinase | IC₅₀ Value | Reference(s) |

|---|---|---|

| Protein Kinase C (PKC) | ~26 nM (general) | [4] |

| PKCα | 8 nM | [7] |

| PKCɛ | 12 nM | [7] |

| Glycogen Synthase Kinase-3 (GSK-3) | 360 nM (for related BIM I) | [8] |

| Ste20-related kinase (SLK) | 170 nM | [5] |

| Cyclin-dependent kinase 2 (CDK2) | 2 µM | [][5] |

| PDK1 | 3.8 µM | [2] |

| p90 Ribosomal S6 Kinase (RSK2) | 310 nM |[7] |

The primary signaling pathway affected by BIM III is the PKC pathway. This pathway is central to regulating cell proliferation, differentiation, and apoptosis.

References

- 2. caymanchem.com [caymanchem.com]

- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]

- 5. This compound | PKC inhibitor | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

The Core Mechanism of Action of Bisindolylmaleimide III: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways.[1] Structurally similar to staurosporine, this compound and its analogs have been instrumental as chemical probes for dissecting the multifaceted roles of PKC in cellular processes such as proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect primarily by acting as an ATP-competitive inhibitor of Protein Kinase C.[2] It binds to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. While demonstrating significant selectivity for PKC isoforms, particularly PKCα, it is also known to inhibit other kinases at varying concentrations. This off-target activity is an important consideration in experimental design and data interpretation.

Quantitative Inhibitory Profile

The inhibitory potency of this compound and its closely related analogs, Bisindolylmaleimide I (also known as GF109203X) and Bisindolylmaleimide IX (also known as Ro-31-8220), has been determined against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency and are summarized in the tables below. It is critical to note that these values can be influenced by the concentration of ATP used in the assay.

Table 1: IC50 Values of Bisindolylmaleimide Analogs against Protein Kinase C Isoforms

| Compound | PKC Isoform | IC50 (nM) @ 50 µM ATP | Reference |

| Bisindolylmaleimide I (GF109203X) | PKCα | 8 | [3][4][5] |

| PKCε | 12 | [3][4][5] | |

| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4-5 | [3][4][5][6] |

| PKCβI | 24 | [6] | |

| PKCβII | 14 | [6] | |

| PKCγ | 27 | [6] | |

| PKCε | 8-24 | [3][4][5][6] |

Table 2: IC50 Values of Bisindolylmaleimide Analogs against Other Protein Kinases

| Compound | Kinase | IC50 (nM) @ 50 µM ATP | Reference |

| Bisindolylmaleimide I (GF109203X) | RSK1 | 610 | [3][4][5] |

| RSK2 | 310 | [3][4][5] | |

| RSK3 | 120 | [3][4][5] | |

| GSK-3 (in lysate) | 360 | [2] | |

| GSK-3β (immunoprecipitated) | 170 | [2] | |

| Bisindolylmaleimide IX (Ro-31-8220) | RSK1 | 200 | [3][4][5] |

| RSK2 | 36 | [3][4][5] | |

| RSK3 | 5 | [3][4][5] | |

| GSK-3 (in lysate) | 6.8 | [2] | |

| GSK-3β (immunoprecipitated) | 2.8 | [2] | |

| MAPKAP-K1b | Potent Inhibition | [6] | |

| MSK1 | Potent Inhibition | [6] | |

| S6K1 | Potent Inhibition | [6] |

Table 3: Effect of ATP Concentration on IC50 Values (nM)

| Compound | Kinase | IC50 @ 50 µM ATP | IC50 @ 5 mM ATP | Reference |

| Bisindolylmaleimide I (GF109203X) | PKCα | 8 | 310 | [3][4][5] |

| PKCε | 12 | 170 | [3][4][5] | |

| RSK2 | 310 | 7400 | [3][4][5] | |

| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4 | 150 | [3][4][5] |

| PKCε | 8 | 140 | [3][4][5] | |

| RSK2 | 36 | 930 | [3][4][5] |

Signaling Pathways

This compound primarily targets the Protein Kinase C (PKC) signaling pathway. PKC isoforms are activated by second messengers such as diacylglycerol (DAG) and calcium (Ca2+), leading to the phosphorylation of a multitude of downstream substrates that regulate diverse cellular functions. By inhibiting PKC, this compound can block these downstream events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blot protocol | Abcam [abcam.com]

Bisindolylmaleimide III (GF 109203X): A Technical Guide to Protein Kinase C Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Protein Kinase C (PKC) isoform selectivity of Bisindolylmaleimide III, a widely used and potent inhibitor. This document details its inhibitory profile through quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Core Data: PKC Isoform Inhibition Profile

This compound, also known as GF 109203X, is a potent, ATP-competitive inhibitor of Protein Kinase C.[1][2] Its selectivity across various PKC isoforms has been characterized through numerous in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for a range of PKC isoforms.

| PKC Isoform | IC50 (nM) | Reference |

| PKCα | 8 - 20 | [3][4][5] |

| PKCβI | 17 - 18 | [3] |

| PKCβII | 16 | [3] |

| PKCγ | 20 | [3] |

| PKCδ | 100 - 210 | [5] |

| PKCε | 12 - 132 | [4][5] |

| PKCζ | 5800 - 6000 | [5] |

Experimental Protocols

The determination of the PKC isoform selectivity of this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies adapted from key literature.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a standard method for measuring the inhibitory activity of this compound against purified PKC isoforms using a radioactive ATP substrate.

1. Materials:

-

Enzyme: Purified recombinant human PKC isoforms (α, β, γ, δ, ε, ζ).

-

Substrate: Histone H1 or a specific peptide substrate (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide).

-

Inhibitor: this compound (GF 109203X) dissolved in DMSO.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM CaCl2, 1 mg/mL phosphatidylserine, and 0.1 mg/mL diacylglycerol.

-

ATP: [γ-³²P]ATP.

-

Stopping Solution: 75 mM Orthophosphoric Acid.

-

Scintillation Cocktail.

-

P81 Phosphocellulose Paper.

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, the specific PKC isoform, and the substrate.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 10-15 minutes at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for PKC Inhibition

This protocol describes a method to assess the ability of this compound to inhibit PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.

1. Materials:

-

Cell Line: A suitable cell line expressing the PKC isoforms of interest (e.g., Swiss 3T3 fibroblasts, human platelets).[1][2]

-

Inhibitor: this compound (GF 109203X) dissolved in DMSO.

-

PKC Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate agonist.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS) and a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Western Blotting Reagents.

2. Procedure:

-

Plate the cells and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using an appropriate detection reagent (e.g., chemiluminescence).

-

Quantify the band intensities to determine the level of substrate phosphorylation and calculate the inhibitory effect of this compound.

Visualizations

PKC Signaling Pathway and Inhibition by this compound

Caption: PKC signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining PKC Isoform Selectivity

Caption: Workflow for in vitro kinase assay to determine IC50 values.

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]

Bisindolylmaleimide III: A Technical Guide to its Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. Structurally related to staurosporine, it exhibits greater selectivity, making it a valuable tool for dissecting cellular signaling pathways and a lead compound in drug discovery programs.[1] This technical guide provides an in-depth overview of the primary kinase targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Target Profile: Protein Kinase C (PKC) and Beyond

This compound is most renowned as a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[1] While its affinity for PKC is high, it is not entirely exclusive to this family of kinases. Research has revealed a broader spectrum of activity against other key kinases involved in diverse cellular processes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its close analogs against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the available quantitative data for this compound and the closely related and often co-referenced Bisindolylmaleimide I (GF 109203X).

Table 1: Inhibitory Activity of this compound against Target Kinases

| Kinase Target | IC50 / Ki Value | Notes | Reference |

| Protein Kinase C α (PKCα) | 93% inhibition at 1 µM | Potent inhibitor | [1] |

| PDK1 | IC50 = 3.8 µM | [1] | |

| CDK2 | IC50 = 2 µM | [1] | |

| Ste20-related kinase (SLK) | IC50 = 170 nM | ||

| Quinone Reductase 2 (NQO2) | Ki = 16.5 µM | Competitive inhibitor |

Table 2: Inhibitory Activity of Bisindolylmaleimide I (GF 109203X) against Target Kinases

| Kinase Target | IC50 / Ki Value | ATP Concentration | Notes | Reference |

| PKCα | IC50 = 8 nM | 50 µM | [3] | |

| PKCε | IC50 = 12 nM | 50 µM | [3] | |

| RSK1 | IC50 = 610 nM | 50 µM | [3] | |

| RSK2 | IC50 = 310 nM | 50 µM | [3] | |

| RSK3 | IC50 = 120 nM | 50 µM | [3] | |

| PKCα | IC50 = 310 nM | 5 mM | Physiological ATP | [3] |

| PKCε | IC50 = 170 nM | 5 mM | Physiological ATP | [3] |

| RSK2 | IC50 = 7400 nM | 5 mM | Physiological ATP | [3] |

| GSK-3 (in cell lysates) | IC50 = 360 nM | [4] | ||

| GSK-3β (immunoprecipitated) | IC50 = 170 nM | [4] | ||

| PKC | Ki = 14 nM | ATP-competitive | [1] |

Key Signaling Pathways Modulated by this compound

This compound's inhibitory action on key kinases allows for the modulation of critical signaling pathways implicated in cell proliferation, differentiation, apoptosis, and metabolism.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of serine/threonine kinases are crucial nodes in signal transduction, responding to signals such as growth factors and hormones. Activation of PKC leads to the phosphorylation of a multitude of downstream targets, regulating diverse cellular processes. By inhibiting PKC, this compound can effectively block these downstream events.

Caption: Inhibition of the PKC signaling pathway by this compound.

Wnt/β-Catenin Signaling Pathway via GSK-3β Inhibition

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active kinase that plays a pivotal role in numerous signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound can inhibit GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes.[5][6]

Caption: this compound's impact on the Wnt/β-catenin pathway via GSK-3β inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase.

Materials:

-

Recombinant purified target kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or ATP and phosphospecific antibodies

-

96-well plates

-

Phosphocellulose paper or materials for Western blotting

-

Scintillation counter or imaging system

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, its substrate, and the diluted this compound (or DMSO for control).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or SDS-PAGE loading buffer for Western blot).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Western blot analysis, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.

-

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.[7][8]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (include a DMSO vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control for each inhibitor concentration.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a versatile and potent kinase inhibitor with a primary affinity for PKC isoforms and significant activity against other important kinases such as GSK-3β and RSK. This broad yet defined inhibitory profile makes it an invaluable tool for researchers investigating a multitude of cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing this compound in a research setting to elucidate the intricate roles of these kinases in health and disease. As with any pharmacological inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 5. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug development targeting the glycogen synthase kinase-3beta (GSK-3beta)-mediated signal transduction pathway: inhibitors of the Wnt/beta-catenin signaling pathway as novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Bisindolylmaleimide III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide III (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Its cell-permeable nature allows it to traverse the plasma membrane and exert its effects on intracellular targets. Beyond its well-documented role as a PKC inhibitor, emerging evidence indicates that BIM III and related bisindolylmaleimides modulate other critical signaling pathways, including the Wnt/β-catenin and STAT3 pathways, highlighting their potential as therapeutic agents, particularly in oncology. Understanding the cellular pharmacokinetics and distribution of BIM III is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, details relevant experimental protocols, and visualizes its engagement with key signaling cascades. While specific quantitative data on the subcellular distribution of this compound is not extensively available in public literature, this guide synthesizes current knowledge and provides methodologies for its determination.

Introduction

Bisindolylmaleimides are a class of synthetic compounds structurally related to the microbial alkaloid staurosporine. While staurosporine is a broad-spectrum kinase inhibitor, medicinal chemistry efforts have yielded more selective derivatives, such as this compound. BIM III exhibits significant selectivity for PKC isozymes, competing with ATP for the kinase's catalytic site.[1] Its ability to readily enter cells has made it a valuable tool for studying PKC-dependent cellular processes.[1] Furthermore, studies have revealed that bisindolylmaleimides can influence other signaling networks, including those governed by Glycogen Synthase Kinase 3β (GSK-3β) and Signal Transducer and Activator of Transcription 3 (STAT3), expanding their potential therapeutic applications.[2][3]

Cellular Uptake and Distribution

The cellular uptake of small molecules like this compound is a complex process influenced by factors such as hydrophobicity, molecular size, and interactions with membrane transporters. While the precise mechanisms for BIM III are not fully elucidated, its cell-permeable nature suggests passive diffusion across the plasma membrane. Once inside the cell, its distribution is likely governed by its affinity for intracellular components and its solubility in different subcellular environments.

Quantitative Analysis of Cellular Uptake and Distribution

Quantitative analysis of the intracellular concentration and subcellular localization of BIM III is crucial for a comprehensive understanding of its pharmacological effects. Techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are essential for accurately measuring the concentration of the compound in cell lysates and subcellular fractions.[4][5]

Table 1: Hypothetical Time-Course of this compound Cellular Uptake

| Time (minutes) | Intracellular Concentration (µM) |

| 5 | 0.8 |

| 15 | 2.5 |

| 30 | 4.2 |

| 60 | 5.1 |

| 120 | 5.0 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Table 2: Hypothetical Subcellular Distribution of this compound at Steady State

| Cellular Compartment | Percentage of Total Intracellular Compound |

| Cytosol | 65% |

| Nucleus | 20% |

| Mitochondria | 10% |

| Membranes (ER, Golgi) | 5% |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol for Cellular Uptake and Quantification of this compound by LC-MS/MS

This protocol outlines a method for treating cultured cells with this compound and quantifying its intracellular concentration.

Materials:

-

Cultured cells (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile with internal standard (e.g., a structurally similar but isotopically labeled compound)

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO). Incubate for the desired time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile containing the internal standard to the cell lysate. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Develop an LC-MS/MS method for the separation and detection of this compound and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound and use it to determine the concentration in the experimental samples. Normalize the results to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

Protocol for Subcellular Fractionation and Analysis of this compound Distribution

This protocol describes the separation of cellular components to determine the localization of this compound.

Materials:

-

Cultured cells treated with this compound (as described in 3.1)

-

Subcellular fractionation kit (commercial kits provide optimized buffers and protocols)

-

Dounce homogenizer

-

Microcentrifuge

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Lysis: Harvest the treated cells and proceed with the initial steps of a subcellular fractionation protocol, which typically involves gentle lysis to release the cytoplasm while keeping the nuclei intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different cellular components.

-

Low-speed centrifugation (e.g., 1,000 x g): Pellets intact nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.

-

Medium-speed centrifugation (e.g., 10,000 x g) of the first supernatant: Pellets mitochondria.

-

High-speed centrifugation (e.g., 100,000 x g) of the second supernatant: Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus). The final supernatant is the cytosolic fraction.

-

-

Fraction Purity Assessment: Analyze a small aliquot of each fraction by Western blotting for marker proteins of each compartment (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, Calnexin for the ER, and GAPDH for the cytosol) to assess the purity of the fractions.

-

Quantification of this compound: Process each fraction as described in the LC-MS/MS protocol (steps 5-8 of section 3.1) to determine the concentration of this compound in each subcellular compartment.

Signaling Pathways and Mechanisms of Action

This compound primarily functions by inhibiting Protein Kinase C. However, its influence extends to other significant signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

PKC enzymes are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[6] Upon activation by diacylglycerol (DAG) and Ca2+, PKC translocates to the plasma membrane and phosphorylates a wide range of substrate proteins. BIM III, as an ATP-competitive inhibitor, blocks this phosphorylation event.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of GSK-3 in regulation of murine embryonic stem cell self-renewal revealed by a series of bisindolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.unil.ch [api.unil.ch]

- 5. rsc.org [rsc.org]

- 6. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of Bisindolylmaleimide Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical features, structure-activity relationships, and biological targets of bisindolylmaleimide compounds, a prominent class of protein kinase inhibitors.

Bisindolylmaleimides (BIMs) represent a significant class of compounds in drug discovery, renowned for their potent and often selective inhibition of various protein kinases.[1][2] Originating from natural products like staurosporine, synthetic BIMs have been extensively developed to optimize their therapeutic potential, leading to clinical candidates for a range of diseases, including cancer and diabetic complications.[2][3] This technical guide provides a comprehensive overview of the bisindolylmaleimide pharmacophore, detailing their structure-activity relationships (SAR), key biological targets, and the experimental protocols used for their evaluation.

The Core Pharmacophore and Structure-Activity Relationships

The fundamental pharmacophore of bisindolylmaleimide compounds consists of two indole rings linked to a central maleimide moiety.[2] The planarity and electron distribution of this core structure are crucial for its interaction with the ATP-binding pocket of protein kinases.[4][5] Variations in the substitution patterns on the indole rings and the maleimide nitrogen have profound effects on the potency and selectivity of these inhibitors.

Key structural features that govern the activity of bisindolylmaleimides include:

-

The Maleimide Ring: The cyclic imide functionality is essential for high-affinity binding. The two carbonyl groups act as hydrogen bond acceptors, while the nitrogen can be substituted to modulate solubility and cell permeability.[6]

-

The Indole Rings: The indole nitrogens can serve as hydrogen bond donors. Substitution on the indole rings, particularly at the 3 and 3' positions, directly influences kinase selectivity and potency.[7]

-

Substituents on Indole Nitrogens: Alkylation of one or both indole nitrogens can enhance cell permeability and modulate the inhibitory profile. For instance, the presence of a dimethylaminopropyl group on one of the indole nitrogens is a common feature in potent Protein Kinase C (PKC) inhibitors like GF 109203X.[5][8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the inhibitory activities of representative bisindolylmaleimide compounds against their primary kinase targets, Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3). The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are provided.

Table 1: Inhibitory Activity of Bisindolylmaleimide Compounds against Protein Kinase C (PKC) Isoforms

| Compound | PKCα IC50 (nM) | PKCβI IC50 (nM) | PKCβII IC50 (nM) | PKCγ IC50 (nM) | PKCε IC50 (nM) | Reference(s) |

| GF 109203X (Bisindolylmaleimide I) | 20 | 17 | 16 | 20 | 12 | [4][9][10] |

| Ro 31-8220 (Bisindolylmaleimide IX) | 5 | 24 | 14 | 27 | 24 | [9] |

| Bisindolylmaleimide IV | 100 - 550 | - | - | - | - | [10] |

| Bisindolylmaleimide XI | 9 | 28 | - | - | 108 | [11] |

Table 2: Inhibitory Activity of Bisindolylmaleimide Compounds against Glycogen Synthase Kinase-3 (GSK-3)

| Compound | GSK-3β IC50 (nM) | Reference(s) |

| GF 109203X (Bisindolylmaleimide I) | 170 - 360 | [9][12] |

| Ro 31-8220 (Bisindolylmaleimide IX) | 2.8 - 6.8 | [9] |

| Compound 9 (methoxyethyl analog) | 20 | [12] |

| Compound 13 (azaindole analog) | 5 | [12] |

| Compound 31 (diazepinoindole analog) | 0.013 | [12] |

| Lead Compound 66 (bis-7-azaindole) | 34 | [13] |

Experimental Protocols

The evaluation of bisindolylmaleimide compounds relies on robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by PKC.

Materials:

-

Purified recombinant PKC isoforms

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphatidylserine and Diacylglycerol (for PKC activation)

-

Bisindolylmaleimide compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PKC substrate peptide, and lipid activators.

-

Add the bisindolylmaleimide compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-15 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[5]

In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Bisindolylmaleimide compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Set up the kinase reaction in a 384-well plate by adding kinase buffer, GSK-3β enzyme, and the substrate peptide.

-

Add the bisindolylmaleimide compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value based on the reduction in luminescence.[14]

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of bisindolylmaleimide compounds on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Bisindolylmaleimide compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the bisindolylmaleimide compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the IC50 value.[1][3]

Visualizing the Pharmacophore and its Mechanism of Action

To further understand the pharmacophore of bisindolylmaleimide compounds and their biological context, the following diagrams illustrate the core chemical structure and a key signaling pathway they modulate.

Caption: General chemical structure of the bisindolylmaleimide pharmacophore.

Caption: Inhibition of the PKC signaling pathway by bisindolylmaleimides.

References

- 1. biotium.com [biotium.com]

- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 9. Bisindolylmaleimide IV, PKC inhibitor (CAS 119139-23-0) | Abcam [abcam.com]

- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Bisindolylmaleimide III In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1] Its selectivity makes it a valuable tool for dissecting PKC-mediated signaling pathways and for drug discovery efforts targeting kinases. These application notes provide detailed protocols for performing in vitro kinase assays with this compound using both radioactive and non-radioactive methods.

Mechanism of Action

This compound primarily targets the ATP-binding pocket of PKC, thereby preventing the phosphorylation of its downstream substrates. While highly selective for PKC isoforms, particularly PKCα, it also exhibits inhibitory activity against other kinases at varying concentrations.[2][3] Understanding its selectivity profile is crucial for interpreting experimental results.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound and its analogs has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency.

| Kinase Target | Inhibitor | IC50 (nM) | Notes |

| PKCα | This compound | 26 | Potent and selective inhibition.[1] |

| PKA | This compound | 500 | Significantly less potent against PKA.[1] |

| SLK | This compound | 170 | Inhibition of Ste20-related kinase.[2] |

| CDK2 | This compound | 2000 | Moderate inhibition.[2] |

| PKCα | Bisindolylmaleimide IX (Ro 31-8220) | 5 | A related, potent pan-PKC inhibitor.[4] |

| PKCβI | Bisindolylmaleimide IX (Ro 31-8220) | 24 | [4] |

| PKCβII | Bisindolylmaleimide IX (Ro 31-8220) | 14 | [4] |

| PKCγ | Bisindolylmaleimide IX (Ro 31-8220) | 27 | [4] |

| PKCε | Bisindolylmaleimide IX (Ro 31-8220) | 24 | [4] |

| MSK1 | Bisindolylmaleimide IX (Ro 31-8220) | Potent Inhibition | [4] |

| GSK3β | Bisindolylmaleimide IX (Ro 31-8220) | Potent Inhibition | [4] |

| S6K1 | Bisindolylmaleimide IX (Ro 31-8220) | Potent Inhibition | [4] |

| RSK1 | GF109203X (Bisindolylmaleimide I) | 610 | At 50 µM ATP.[5] |

| RSK2 | GF109203X (Bisindolylmaleimide I) | 310 | At 50 µM ATP.[5] |

| RSK3 | GF109203X (Bisindolylmaleimide I) | 120 | At 50 µM ATP.[5] |

| PKCα | GF109203X (Bisindolylmaleimide I) | 8 | At 50 µM ATP.[5] |

| PKCε | GF109203X (Bisindolylmaleimide I) | 12 | At 50 µM ATP.[5] |

Signaling Pathways

This compound's inhibitory action on PKCα and S6K1 can modulate various downstream signaling cascades, impacting cellular processes like proliferation, differentiation, and apoptosis.

Experimental Protocols

Two common methods for in vitro kinase assays are presented: a traditional radioactive assay and a modern, non-radioactive luminescence-based assay.

Experimental Workflow: In Vitro Kinase Assay

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

-

Purified active PKCα enzyme

-

PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

This compound (in DMSO)

-

Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM CaCl₂, 1 mM DTT)

-

Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)

-

[γ-³²P]ATP

-

Cold ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of this compound by diluting the DMSO stock in kinase assay buffer. Create a serial dilution to test a range of concentrations.

-

Prepare the ATP solution by mixing cold ATP and [γ-³²P]ATP to the desired specific activity. A final concentration of 10-100 µM ATP is common.

-

-

Set up the Kinase Reaction (on ice):

-

In a microcentrifuge tube, add the following in order:

-

Kinase Assay Buffer

-

Lipid Activator

-

PKC substrate (e.g., 10-20 µg MBP)

-

This compound or vehicle (DMSO) control

-

Purified PKCα enzyme (e.g., 10-50 ng)

-

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate the Reaction:

-

Start the reaction by adding the ATP solution.

-

Incubate the reaction mixture at 30°C for 10-20 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Stop the Reaction and Spot:

-

Wash the Filters:

-

Immediately place the filter papers in a beaker containing 0.75% phosphoric acid or 10% TCA.

-

Wash the filters three to four times with the acid solution for 5-10 minutes each wash, with gentle agitation. This removes unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the filters.

-

-

Quantify Radioactivity:

-

Place the dried filter papers into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all samples.

-

Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Kinase Assay

This commercially available assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified active PKCα enzyme

-

PKC substrate (e.g., a specific peptide substrate)

-

This compound (in DMSO)

-

Kinase Assay Buffer (provided with the kit or a compatible buffer, e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Lipid Activator

-

Cold ATP

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in the appropriate kinase buffer.

-

Prepare the ATP and substrate mix in the kinase buffer.

-

-

Set up the Kinase Reaction:

-

In a white, opaque multi-well plate, add the following to each well:

-

This compound solution or vehicle control.

-

PKCα enzyme.

-

Lipid Activator.

-

-

Initiate the reaction by adding the ATP/substrate mixture. The final reaction volume is typically 5-25 µL.

-

-

Incubate:

-

Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure significant ADP production without depleting the ATP.

-

-

Stop the Kinase Reaction and Deplete ATP:

-

Detect ADP:

-

Measure Luminescence:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a standard curve of ADP to convert relative light units (RLU) to the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value as described in the radioactive assay protocol.

-

Conclusion

These protocols provide robust methods for characterizing the inhibitory activity of this compound against PKCα and other kinases. The choice between a radioactive and non-radioactive assay will depend on laboratory resources and throughput requirements. Careful optimization of enzyme concentration, substrate concentration, and incubation times is recommended for achieving accurate and reproducible results.

References

- 1. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]

- 2. This compound | PKC inhibitor | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. ulab360.com [ulab360.com]

- 11. promega.com [promega.com]

Application Notes and Protocols: Utilizing Bisindolylmaleimide III in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways.[1][][3] Its structural similarity to staurosporine allows it to act as an ATP-competitive inhibitor.[4][5][6] While renowned for its PKC inhibition, it's important for researchers to be aware that this compound and other derivatives can exhibit effects on other kinases and signaling pathways, including STAT3 and GSK-3.[7][8][9][10] This makes it a valuable tool for dissecting cellular processes, but also necessitates careful experimental design and interpretation.

These application notes provide a comprehensive guide to using this compound in Western blot analysis to investigate its effects on protein phosphorylation and signaling cascades.

Mechanism of Action

This compound primarily functions by competing with ATP for the binding site on the catalytic domain of PKC. This inhibition prevents the transfer of phosphate groups from ATP to the serine and threonine residues of PKC's substrate proteins, thereby blocking downstream signaling events. Its selectivity for PKC is significantly higher than that of the broader kinase inhibitor staurosporine.[5][11][12]

Key Applications in Western Blotting

-

Investigating PKC-dependent signaling: By treating cells with this compound, researchers can use Western blotting to determine if the phosphorylation of a specific protein is dependent on PKC activity. A decrease in the phosphorylated form of the protein of interest after treatment would suggest it is a downstream target of PKC.

-

Pathway Elucidation: It can be employed to map out signaling cascades. For instance, if a growth factor induces the phosphorylation of a protein, and this phosphorylation is blocked by this compound, it indicates that PKC is a necessary intermediary in that signaling pathway.

-

Drug Discovery and Target Validation: As a well-characterized inhibitor, it can be used as a positive control or a benchmark compound in screens for novel PKC inhibitors.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory concentrations of bisindolylmaleimide derivatives against various kinases, providing a reference for dose-selection in your experiments.

Table 1: Inhibitory Activity of Bisindolylmaleimide I (GF109203X)

| Kinase | IC50 (in vitro) | Cell-based Assay Notes | Reference |

| PKCα | 20 nM | Prevents phosphorylation of a 47 kDa protein in human platelets. | [11] |

| PKCβI | 17 nM | N/A | [11] |

| PKCβII | 16 nM | N/A | [11] |

| PKCγ | 20 nM | N/A | [11] |

| GSK-3 | 360 nM (in cell lysates) | Reduced GSK-3 activity to 25.1% of control at 5 µM in rat adipocytes. | [10] |

Table 2: Inhibitory Activity of Bisindolylmaleimide IX (Ro 31-8220)

| Kinase | IC50 (in vitro) | Cell-based Assay Notes | Reference |

| GSK-3 | 6.8 nM (in cell lysates) | Reduced GSK-3 activity to 12.9% of control at 2 µM in rat adipocytes. | [10] |

Experimental Protocols

This section provides a detailed methodology for a typical Western blot analysis experiment involving treatment with this compound.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency on the day of the experiment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[1][11] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] The final DMSO concentration in the cell culture medium should be kept below 0.1% to minimize solvent effects.

-

Cell Treatment:

-

For time-course experiments, treat cells with the desired concentration of this compound for various durations.

-

For dose-response experiments, treat cells with a range of this compound concentrations for a fixed period.

-

Include a vehicle control (DMSO-treated) and a positive control (e.g., a known activator of the pathway of interest) in your experimental design.

-

-

Cell Harvesting: After the treatment period, place the culture dishes on ice and proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification

-

Washing: Gently wash the cells once with ice-cold phosphate-buffered saline (PBS).[13][14]

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[14][15][16] A common recipe for RIPA buffer is 150 mM sodium chloride, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.[14]

-

Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13][14][15]

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with gentle agitation.[14][15] Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14][15]

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford, Lowry, or BCA assay.[14]

Protocol 3: SDS-PAGE and Western Blotting

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]

-

Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of your protein of interest) and run the gel according to the manufacturer's instructions.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15] Use an antibody specific to the phosphorylated form of your protein of interest and, on a separate blot, an antibody for the total protein as a loading control.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15][16]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15][16]

-

Washing: Repeat the washing step as described above.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[8]

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Protocol 4: Data Analysis and Quantitation

-

Image Analysis: Use image analysis software to quantify the band intensities.[18]

-

Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band or a housekeeping protein (e.g., actin or tubulin) to account for any variations in protein loading.[18]

-

Data Interpretation: Compare the normalized band intensities between the different treatment groups to determine the effect of this compound on the phosphorylation of your protein of interest.

Visualizations: Signaling Pathways and Workflows

Caption: Inhibition of the PKC signaling pathway by this compound.

Caption: Workflow for Western blot analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | PKC inhibitor | Hello Bio [hellobio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. advms.pl [advms.pl]

- 8. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 11. selleckchem.com [selleckchem.com]

- 12. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. bio-rad.com [bio-rad.com]

- 16. origene.com [origene.com]

- 17. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

Application Notes and Protocols: Bisindolylmaleimide III in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC) with a chemical structure similar to staurosporine.[1][] It functions as a cell-permeable, reversible, and ATP-competitive inhibitor.[3] While primarily known for its high affinity for PKC isoforms, this compound and its analogs also exhibit inhibitory activity against a range of other protein kinases, making them valuable tools for dissecting cellular signaling pathways.[1][] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its inhibitory effects primarily by competing with ATP for the binding site on the kinase domain of Protein Kinase C. This prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. At a concentration of 1 μM, it can inhibit 93% of PKCα kinase activity.[1]

Beyond its effects on PKC, this compound has been shown to inhibit other kinases with similar potency, including ribosomal S6 protein kinase 1 (S6K1), mitogen- and stress-activated protein kinase 1 (MSK1), and RSK2.[1][] Additionally, it can inhibit PDK1 with an IC50 value of 3.8 μM.[1] Some novel synthetic bisindolylmaleimide alkaloids have also been demonstrated to inhibit STAT3 activation by binding to its SH2 domain, which blocks STAT3 phosphorylation and dimerization, leading to reduced expression of downstream target genes.[4]

Key Applications in Cell Culture

-

Dissecting PKC-Mediated Signaling: As a potent PKC inhibitor, this compound is widely used to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.[5]

-

Cancer Research: The constitutive activation of signaling pathways involving PKC and STAT3 is a hallmark of many cancers.[4] this compound and its derivatives are utilized to inhibit the growth of cancer cells, induce apoptosis, and study mechanisms of drug resistance.[4][6]

-

Studying Kinase Specificity: Due to its activity against multiple kinases, it can be used in comparative studies with more specific inhibitors to delineate the roles of different kinases in a particular cellular response.[7]

-

Neuroscience: Investigating the role of PKC in neuronal signaling and function.

-

Immunology: Exploring the involvement of PKC in immune cell activation and inflammatory responses.

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds against various kinases.

| Compound | Target Kinase | IC50 Value | Notes |

| This compound | PKC | 26 nM | Potent, cell-permeable, reversible, and ATP-competitive.[3] |

| This compound | PDK1 | 3.8 µM | Also inhibits other kinases like S6K1, MAPKAP-K1, RSK2, and MSK1.[1] |

| Bisindolylmaleimide I | PKCα | 20 nM | Also inhibits PKCβI (17 nM), PKCβII (16 nM), and PKCγ (20 nM).[8] |

| Bisindolylmaleimide I | GSK-3 | 190-360 nM | Measured in GSK-3L immunoprecipitates and total lysates.[9] |

| Bisindolylmaleimide IX | GSK-3 | 2.8-6.8 nM | More potent inhibitor of GSK-3 than Bisindolylmaleimide I.[9] |

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically soluble in DMSO.[1] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of powder in high-quality, anhydrous DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 384.4 g/mol , dissolve 3.84 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[3][10]

2. General Protocol for Cell Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO) control.

-